molecular formula C12H16N4O3 B2377600 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one CAS No. 906782-84-1

3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B2377600
CAS No.: 906782-84-1
M. Wt: 264.285
InChI Key: VMGMVARCASDBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazolin-4(3H)-one.

    Hydrazination: The hydrazino group at the 2-position can be introduced by reacting the intermediate with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can modify the hydrazino group to form amines or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-hydrazinoquinazolin-4(3H)-one: Lacks the ethyl and methoxy groups.

    6,7-dimethoxyquinazolin-4(3H)-one: Lacks the ethyl and hydrazino groups.

    3-ethylquinazolin-4(3H)-one: Lacks the hydrazino and methoxy groups.

Uniqueness

3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one is unique due to the presence of both the ethyl and hydrazino groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-ethyl-2-hydrazinyl-6,7-dimethoxyquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-4-16-11(17)7-5-9(18-2)10(19-3)6-8(7)14-12(16)15-13/h5-6H,4,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGMVARCASDBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2N=C1NN)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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